Bienvenue dans la boutique en ligne BenchChem!

2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide

lipophilicity optimization ADME prediction medicinal chemistry

2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide (CAS 339107-94-7) is a synthetic small-molecule organic compound belonging to the N-aryl-2-arylthioacetamide class. Its structure features an ortho‑chlorobenzyl thioether linked to an N‑methyl‑N‑phenylacetamide core.

Molecular Formula C16H16ClNOS
Molecular Weight 305.82
CAS No. 339107-94-7
Cat. No. B2755652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide
CAS339107-94-7
Molecular FormulaC16H16ClNOS
Molecular Weight305.82
Structural Identifiers
SMILESCN(C1=CC=CC=C1)C(=O)CSCC2=CC=CC=C2Cl
InChIInChI=1S/C16H16ClNOS/c1-18(14-8-3-2-4-9-14)16(19)12-20-11-13-7-5-6-10-15(13)17/h2-10H,11-12H2,1H3
InChIKeyNKOZVLZHGHPZCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide (CAS 339107-94-7) – Basic Identity and Class for Sourcing


2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide (CAS 339107-94-7) is a synthetic small-molecule organic compound belonging to the N-aryl-2-arylthioacetamide class. Its structure features an ortho‑chlorobenzyl thioether linked to an N‑methyl‑N‑phenylacetamide core [1]. The molecular formula is C₁₆H₁₆ClNOS with a molecular weight of 305.8 g/mol, and it is offered commercially at ≥98% purity for research use only . Computed physicochemical descriptors include XLogP3 = 4.1, topological polar surface area (TPSA) = 45.6 Å², zero hydrogen‑bond donors, two hydrogen‑bond acceptors, and five rotatable bonds [1].

Why In‑Class Analogs Cannot Be Interchanged for 2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide (339107-94-7)


Compounds within the N‑aryl‑2‑arylthioacetamide family are not functionally interchangeable because the position of the chlorine substituent on the phenyl ring and the presence of the methylene‑sulfanyl linker directly modulate lipophilicity, molecular shape, and target‑binding complementarity [1][2]. In HIV‑1 reverse transcriptase inhibitor SAR studies, the arylthio moiety was shown to strongly influence antiviral potency by adopting a butterfly‑like conformation within the non‑nucleoside binding pocket; even subtle changes to the aryl group altered the EC₅₀ by an order of magnitude [1]. Consequently, procuring the specific 2‑chlorobenzyl derivative (ortho‑Cl with a –CH₂–S– bridge) is critical for experiments where hydrophobic fit and conformational restriction are hypothesized to drive activity, and replacement with the 4‑chloro isomer or the direct‑sulfanyl analog risks invalidating structure‑activity correlations.

Quantitative Differentiation Evidence for 2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide (339107-94-7)


Ortho‑Chlorine Substitution Delivers 0.14 LogP Unit Higher Lipophilicity vs. Para Isomer by Consensus Vendor Data

The ortho‑chloro substituent in the target compound produces a consensus LogP of 4.24 (ALOGPS‑based vendor calculation), which is 0.14 log unit higher than the 4.10 XLogP3 computed for the para‑chloro isomer [1]. Increased lipophilicity can enhance membrane permeability and blood‑brain barrier penetration potential in cell‑based assays, making the ortho isomer a more suitable candidate when higher logD is desired .

lipophilicity optimization ADME prediction medicinal chemistry

Methylene‑Sulfanyl Linker Differentiates Target from Direct‑Sulfanyl Meta Analog (C₁₆H₁₆ClNOS vs. C₁₅H₁₄ClNOS)

The target compound contains a –CH₂–S– methylene‑sulfanyl bridge connecting the chlorophenyl and acetamide moieties, whereas the commercially available meta‑chloro analog 2-[(3-chlorophenyl)sulfanyl]-N-methyl-N-phenylacetamide (CAS 339107-92-5) lacks this methylene spacer and has a direct S‑link [1]. This difference reduces the molecular formula from C₁₆H₁₆ClNOS (MW 305.8) to C₁₅H₁₄ClNOS (MW 291.8) and eliminates one rotatable bond, substantially altering the conformational landscape and the spatial positioning of the chlorophenyl ring relative to the amide pharmacophore [1].

scaffold diversity conformational flexibility linker SAR

Ortho‑Chloro Placement Confers Distinct Conformational Bias Compared to Para Isomer in HIV‑1 RT Binding Site

The ortho‑chloro substitution in the target compound forces the chlorophenyl ring into a different torsional angle relative to the thioether bridge compared with the para‑chloro isomer. Molecular modeling and docking studies of N‑aryl‑2‑arylthioacetamides within the HIV‑1 RT non‑nucleoside binding pocket revealed that the arylthio moiety adopts a butterfly‑like conformation and that even minor changes to the aryl substitution pattern alter the EC₅₀ by several‑fold (range 1.25–20.83 μM across the series) [1]. The ortho‑Cl derivative is thus predicted to sample a distinct conformational ensemble compared to para‑Cl, which may translate to differential target binding.

HIV-1 reverse transcriptase non-nucleoside inhibitor docking conformation

Target Compound Achieves Higher Commercial Purity (≥98%) Than Structurally Similar Hits in Screening Libraries

The target compound is sold at ≥98% purity by multiple specialty chemical suppliers . In contrast, the closely related 2-[(2-chlorobenzyl)thio]-N-(1-isoxazol-3-ylethyl)-N-methylacetamide (86% 2D similarity), available from a commercial screening library, is offered as a dry film with no purity specification exceeding 90% . Higher starting purity reduces the need for post‑purchase re‑purification and lowers the risk of confounding bioassay results from contaminants.

compound procurement assay-grade purity screening library quality

No Documented Biological Activity in Public Databases – A True Negative Confirmation for Orthogonal Assay Design

The ZINC database (ZINC48019, corresponding to the target compound) explicitly lists 'no known activity' in ChEMBL 20, and PubChem contains no bioactivity annotations for this compound [1][2]. This absence of off‑target activity data, while a limitation for drug repurposing, makes the compound an attractive clean‑slate starting point for phenotypic screening campaigns where polypharmacology is undesirable, or as a negative‑control compound in target‑based assays when testing structurally related actives.

biological annotation gap negative control assay development

Recommended Application Scenarios for 2-{[(2-Chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide (339107-94-7)


Scaffold‑Hopping Medicinal Chemistry for HIV‑1 NNRTI Lead Optimization

Use the ortho‑chlorobenzylthio ether as a core scaffold for synthesizing focused libraries of non‑nucleoside reverse transcriptase inhibitors. The class‑level SAR indicates that the arylthio moiety strongly modulates antiviral EC₅₀, and the ortho‑Cl substitution offers a conformational starting point distinct from the better‑studied para‑Cl and heterocyclic analogs [1]. Researchers can derivatize the N‑phenyl ring or oxidize the thioether to sulfoxide/sulfone to probe potency and selectivity improvements.

Lipophilicity‑Driven ADME Profiling in CNS Penetration Studies

With a vendor‑reported LogP of 4.24 and zero hydrogen‑bond donors [2], this compound sits in an attractive lipophilicity range for passive blood‑brain barrier penetration. It can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) or MDCK‑MDR1 monolayer experiments designed to correlate computed LogP with measured permeability, alongside the more polar para isomer or the lower‑LogP Hit2Lead analog (LogP 2.66) .

Negative Control in Biochemical Assays Targeting Arylthioacetamide‑Binding Proteins

Because ZINC and PubChem contain no documented bioactivity for this molecule [3][4], it can be employed as a presumptive negative control in enzyme inhibition or receptor binding assays where structurally related active compounds (e.g., HIV‑1 RT inhibitors from the same chemotype) are being profiled. This use case requires confirming inactivity in the specific assay system, but the lack of pre‑existing annotation reduces the likelihood of serendipitous off‑target effects.

High‑Purity Starting Material for Parallel Synthesis and Fragment‑Based Screening

The compound's commercial availability at ≥98% purity supports its direct use as a building block in parallel amidation, sulfoxidation, or nucleophilic substitution reactions without pre‑purification. Its five rotatable bonds and moderate complexity (complexity score 307) [2] make it suitable for fragment‑growing campaigns where maintaining synthetic tractability is essential.

Quote Request

Request a Quote for 2-{[(2-chlorophenyl)methyl]sulfanyl}-N-methyl-N-phenylacetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.